molecular formula C14H26N2O3S B5419735 3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine

3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine

Cat. No. B5419735
M. Wt: 302.44 g/mol
InChI Key: OMLPOICLXGFXRH-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in pharmaceuticals and alkaloids . It contains a methylsulfonyl group attached to the piperidine ring, and a carbonyl group attached to a dimethyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing similar compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring provides a basic structure, with the methylsulfonyl and carbonyl groups adding complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives can have a wide range of properties .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism could vary widely depending on the context.

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses, particularly in the pharmaceutical industry given the prevalence of piperidine derivatives in various classes of drugs .

properties

IUPAC Name

(3,3-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-14(2)7-4-8-15(11-14)13(17)12-5-9-16(10-6-12)20(3,18)19/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLPOICLXGFXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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